molecular formula C21H18N2O3S B1670929 Dptip CAS No. 351353-48-5

Dptip

カタログ番号: B1670929
CAS番号: 351353-48-5
分子量: 378.4 g/mol
InChIキー: JMXVHYPSBANVAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DPTIP is a potent and selective N-SMase2 inhibitor and brain penetrant.

作用機序

Target of Action

DPTIP primarily targets Neutral Sphingomyelinase 2 (nSMase2) . nSMase2 is an enzyme that catalyzes the formation of ceramide, a required step in the formation and release of extracellular vesicles (EVs) . These EVs play a crucial role in intercellular communication underlying many physiological and pathological processes .

Mode of Action

This compound acts as a potent inhibitor of nSMase2 . It binds to nSMase2 and inhibits its activity, thereby preventing the formation of ceramide . This inhibition of ceramide formation subsequently leads to a reduction in the release of EVs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingomyelin-ceramide pathway. By inhibiting nSMase2, this compound prevents the hydrolysis of sphingomyelin to ceramide . This action disrupts the formation and release of EVs, which are involved in various physiological and pathological processes .

Pharmacokinetics

This compound has been found to be metabolically stable and capable of penetrating the brain . It exhibits poor oral pharmacokinetics, modest brain penetration, and rapid clearance . To enhance its pharmacokinetic properties, researchers have conjugated this compound to a hydroxyl-PAMAM dendrimer delivery system, creating dendrimer-DPTIP (D-DPTIP) .

Result of Action

The inhibition of nSMase2 by this compound leads to a dose-dependent reduction in the release of EVs from primary astrocyte cultures . In a mouse model of brain injury, this compound potently inhibited IL-1β-induced astrocyte-derived EV release . This inhibition led to a reduction of cytokine upregulation in the liver and attenuation of the infiltration of immune cells into the brain .

Action Environment

The action of this compound is influenced by the environment within the body. For instance, inflammation can upregulate nSMase2 activity, thereby increasing the release of EVs . By inhibiting nSMase2, this compound can counteract this effect and reduce the impact of inflammation on intercellular communication .

生物活性

DPTIP (N-(4-(4-(trifluoromethyl)phenyl)-1,3-thiazol-2-yl)benzamide) is a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme involved in sphingolipid metabolism. Its biological activity has been extensively studied, revealing significant implications in various physiological and pathological processes, including neuroinflammation, viral infections, and cancer.

This compound operates primarily as a non-competitive inhibitor of nSMase2. This inhibition affects the release of extracellular vesicles (EVs) from astrocytes and other cell types, which is crucial in mediating inflammatory responses and neurodegeneration. The compound has demonstrated specificity for nSMase2, with minimal activity against other phospholipases and phosphodiesterases, indicating a targeted approach in its pharmacological profile .

Pharmacokinetics and Metabolic Stability

This compound exhibits favorable pharmacokinetic properties, including high metabolic stability. Studies show that it remains intact in both mouse and human liver microsomes, indicating low susceptibility to CYP450-mediated metabolism. The compound has been evaluated for its plasma and brain penetration after systemic dosing in mice, achieving peak concentrations at 0.5 hours post-administration (Cmax plasma = 11.6 µM; Cmax brain = 2.5 µM). Importantly, brain levels of this compound exceeded its IC50 for nSMase2 inhibition for several hours following administration .

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
Cmax Plasma11.6 µM
Cmax Brain2.5 µM
AUC Plasma10 ± 1 µM*h
AUC Brain2.6 ± 0.5 µM*h
AUC Brain/AUC Plasma0.26
Half-life<30 min

Neuroinflammation

In models of neuroinflammation, this compound has shown the ability to inhibit the release of pro-inflammatory cytokines and EVs induced by interleukin-1 beta (IL-1β). In vivo studies indicated that treatment with this compound significantly reduced neutrophil migration into the brain by approximately 80% compared to control groups .

Antiviral Activity

This compound has also been investigated for its antiviral properties against flaviviruses such as West Nile Virus (WNV) and Zika Virus (ZIKV). The compound demonstrated effective inhibition with EC50 values of 0.26 µM for WNV and 1.56 µM for ZIKV in Vero cells, suggesting that targeting sphingolipid metabolism could be a viable strategy for antiviral therapy .

Cancer Research

Recent studies have highlighted this compound's potential in cancer therapy by demonstrating its ability to enhance the efficacy of existing treatments. In combination with enzalutamide, this compound exhibited a synergistic effect in reducing tumor size in preclinical models .

Case Studies

  • Neuroinflammation Model : In a mouse model subjected to serum deprivation stress, this compound treatment prevented astrocyte activation as indicated by decreased GFAP expression levels compared to untreated controls .
  • Viral Infection Study : A study evaluating the effects of this compound on WNV-infected cells showed significant reductions in viral replication rates and associated cytotoxicity, supporting its role as an antiviral agent .
  • Cancer Efficacy : In a combined treatment study involving prostate cancer models, this compound improved therapeutic outcomes when used alongside standard chemotherapeutics, suggesting its role in enhancing drug efficacy through modulation of sphingolipid pathways .

科学的研究の応用

DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) is a newly discovered molecule that acts as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2) . Research indicates this compound's potential therapeutic utility in treating neurodegenerative and oncologic diseases .

Commercial Applications

This compound is considered for the treatment of neurodegenerative diseases and cancer . Its mechanism involves inhibiting exosome release, both in vitro and in vivo, and it demonstrates metabolic stability and the ability to penetrate the brain . Studies suggest that this compound's inhibition of nSMase2 can be an attractive therapeutic strategy for inhibiting extracellular vesicle (EV) biogenesis .

Pharmacokinetics and Brain Penetration

This compound exhibits the ability to penetrate the brain, with a brain-to-plasma ratio (AUCbrain/AUCplasma) of 0.26 . In mice, after systemic administration (10 mg/kg IP), this compound reached peak concentrations in both plasma and brain at 0.5 hours (Cmax plasma = 11.6 ± 0.5 µM; Cmax brain = 2.5 µM) . Brain levels of this compound remained above its IC50 for inhibiting nSMase2 for up to 4 hours following a 10 mg/kg systemic dose .

Inhibition of EV Release

  • In Vitro Studies: this compound inhibits EV release from astrocytes in a dose-dependent manner . An inactive analog of this compound did not show the same effect on EV release, suggesting that this compound's mechanism involves the inhibition of nSMase2 .
  • In Vivo Studies: In a mouse model of brain injury, this compound (10 mg/kg IP) significantly inhibited IL-1β-induced astrocyte-derived EV release (51 ± 13%; p < 0.001) . This inhibition led to a reduction in cytokine upregulation in the liver and attenuated the infiltration of immune cells into the brain (80 ± 23%) .

Attenuation of Astrocyte Activation

This compound can prevent astrocyte activation in response to serum starvation . In contrast, an inactive analog failed to prevent astrocyte activation .

Prodrug Development

Given this compound's limitations, including a short half-life (<30 min) and low oral bioavailability in mice (%F < 5), prodrug strategies have been explored to optimize its pharmacokinetic (PK) properties .

  • Studies in mice have shown that several this compound prodrugs exhibit similar or improved plasma exposures compared to this compound .
  • One prodrug, P18, with a 2’,6’-diethyl-1,4’-bipiperidinyl-based promoiety on the phenolic site of this compound, showed an excellent PK profile and significantly inhibited IL-1β-induced EV release by inhibiting brain nSMase2 activity .

Antiviral Activity

This compound has demonstrated antiviral activity against the West Nile virus (WNV) and Zika virus (ZIKV) . It exhibits potent antiviral activity against both viruses, with dose-dependent inhibition of virus multiplication observed in Vero and HeLa cells .

Data Tables

Because the search results primarily focus on this compound's applications and mechanisms, comprehensive data tables are not available. However, key pharmacokinetic data points and IC50 values are mentioned within the text .

Brain Injury Model

In a mouse model of brain injury, this compound effectively reduced astrocyte-derived EV release, cytokine upregulation in the liver, and immune cell infiltration into the brain .

Prodrug Evaluation

Studies evaluating this compound prodrugs in mice showed improved plasma exposure and enhanced oral bioavailability with certain prodrugs, indicating a promising approach to improve this compound's therapeutic potential . In a mouse model of acute brain injury, diethyl piperidino-piperidine-conjugated this compound effectively inhibited IL-1β-induced EV release into plasma and demonstrated robust target engagement through significant inhibition of nSMase2 .

Antiviral Studies

特性

IUPAC Name

2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17/h3-12,24H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXVHYPSBANVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351353-48-5
Record name 2,6-dimethoxy-4-[5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dptip
Reactant of Route 2
Reactant of Route 2
Dptip
Reactant of Route 3
Dptip
Reactant of Route 4
Dptip
Reactant of Route 5
Reactant of Route 5
Dptip
Reactant of Route 6
Reactant of Route 6
Dptip

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。